molecular formula C13H17NO2 B189901 1-Benzylpiperidine-3-carboxylic acid CAS No. 141943-04-6

1-Benzylpiperidine-3-carboxylic acid

Cat. No. B189901
CAS RN: 141943-04-6
M. Wt: 219.28 g/mol
InChI Key: HGCSHWVOIUCAJN-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-3-carboxylic acid is a chemical compound with the empirical formula C13H17NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Piperidines, such as 1-Benzylpiperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Benzylpiperidine-3-carboxylic acid is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has a molecular weight of 219.28 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

1-Benzylpiperidine-3-carboxylic acid has a molecular weight of 219.28 . The hydrochloride form of the compound has a molecular weight of 255.74 .

Scientific Research Applications

  • Organic Synthesis Applications : 1-Benzylpiperidine-3-carboxylic acid has been used in the synthesis of benzo[b]furan-3-carboxylic acids through Pd(II)-mediated cascade carboxylative annulation (Liao et al., 2005). Another study focused on the synthesis of benzo[b][1,6]naphthyridines and benzo[b][1,7]naphthyridines, indicating its utility in creating azaacridines (Chen & Deady, 1993).

  • Molecular Docking and Biological Activity : Research involving molecular docking studies and spectroscopic properties of benzofuran-carboxylic acids derivatives, including 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid, indicated their potential as inhibitors against cancer and microbial diseases (Sagaama et al., 2020).

  • Pharmacological Applications : A study on 1-Halobenzyl-1H-indazole-3-carboxylic acids, closely related to 1-Benzylpiperidine-3-carboxylic acid, demonstrated significant antispermatogenic activity (Corsi & Palazzo, 1976). Moreover, the synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases showcased the application of such compounds in developing treatments for conditions related to enzyme inhibition (Jakubowska et al., 2012).

properties

IUPAC Name

1-benzylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCSHWVOIUCAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585601
Record name 1-Benzylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-3-carboxylic acid

CAS RN

141943-04-6
Record name 1-Benzylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution 3.0 g (9.7 mmol) of 1-benzylpiperidine-3-carboxylic acid benzyl ester (Example A21) in methanol (20 mL) was added 1N sodium hydroxide (20 mL), and the reaction is stirred at room temperature for 18 hours. The methanol is removed in vacuo and the basic aqueous solution is acidified to pH 4 with 1.0 M hydrochloric acid. After washing with ethyl acetate, the aqueous acid layer is lyophilized. The solid is suspended in methanol (10 mL), stirred for 10 minutes and filtered. The filtrate is evaporated in vacuo to afford the title compound (2.0 g). 1H NMR (200 MHz, DMSO-d6): δ 7.38–7.23 (m, 5H), 3.58 (s, 2H), 2.98–2.40 (m, 3H), 2.30–1.25 (m, 6H).
Name
1-benzylpiperidine-3-carboxylic acid benzyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 4N-aqueous sodium hydroxide solution (15 ml) was added to a solution of ethyl 1-benzyl-3-piperidinecarboxylate (7.00 g, 28.3 mmol) in a mixture of tetrahydrofuran (30 ml) and 1,4-dioxane (30 ml), and the resulting mixture was stirred at room temperature for 4 hours. After a 4N-aqueous sodium hydroxide solution (15 ml) was added again, the resulting mixture was stirred overnight at room temperature. After completion of the reaction, the reaction solution was neutralized by the addition of 2N-hydrochloric acid (15 ml) under ice-cooling and the resulting mixture was subjected to azeotropic concentration with toluene. The residue was suspended in ethanol, followed by filtration, and the filtrate was concentrated to obtain 1-benzyl-3-piperidinecarboxylic acid (6.3 g, 100%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Nipecotic acid (1.31 g, 10.2 mmol), benzaldehyde (1.12 g, 10.6 mmol) and 5% palladium-carbon (0.18 g) in methanol (10 mL) was stirred at room temperature for one day under a hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in methanol (50 mL) was stirred with benzaldehyde (4.40 g, 41.5 mmol) and 5% palladium-carbon (0.118 g) at room temperature for one day. The reaction mixture was filtered, and the filtrated was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform/methanol=10/1→5/1 (v/v)) to give the title compound as a colorless oil (1.41 g, yield 63%).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.118 g
Type
catalyst
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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